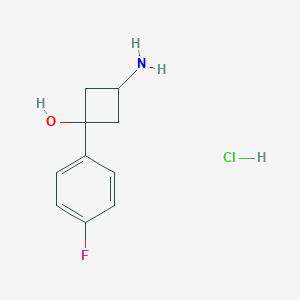

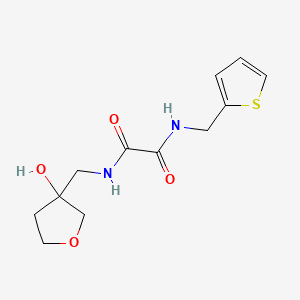

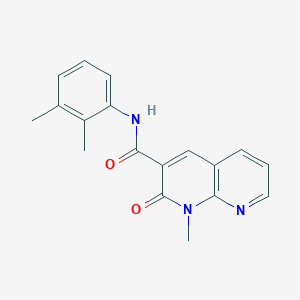

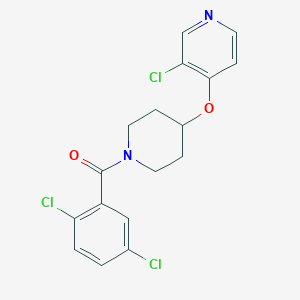

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Copper-Catalyzed Reactions

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives, such as those involving thiophen-2-ylmethyl)oxalamide, are effective catalysts in copper-catalyzed coupling reactions. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide system is particularly noted for its ability to facilitate Goldberg amidation reactions with less reactive (hetero)aryl chlorides, offering a broad liberalization towards various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides with good to excellent yields. This system has also been successful in the arylation of lactams and oxazolidinones, showcasing its versatility and efficiency in creating complex organic molecules through intramolecular cross-coupling products (De, Yin, & Ma, 2017).

Synthetic Methodology Development

The compound and its related derivatives have been utilized in the development of novel synthetic methodologies. A notable example is the novel one-pot synthesis approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting its application in creating complex organic molecules, including both anthranilic acid derivatives and oxalamides. This method stands out for its operational simplicity and high yield, offering a new useful formula for the synthesis of these compounds (Mamedov et al., 2016).

Molecular Structure Analysis

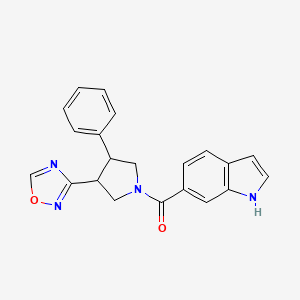

Studies involving N,N'-bis(substituted)oxamide compounds, closely related to this compound, have contributed significantly to our understanding of molecular structure through X-ray crystallography. These analyses help elucidate the complex three-dimensional supramolecular structures formed by such compounds, providing insights into their potential interactions and reactivity patterns (Wang, Zheng, Li, & Wu, 2016).

Fluorescence Sensing

The derivatives of this compound have been explored as fluorescent sensors for metal ions. For instance, a naphthaldehyde derivative sensor exhibited a significant increase in fluorescence intensity in the presence of aluminum ions over other competitive metal ions, anions, and amino acids, demonstrating its utility in sensitive and selective detection applications (Wang et al., 2016).

Antiproliferative Activity

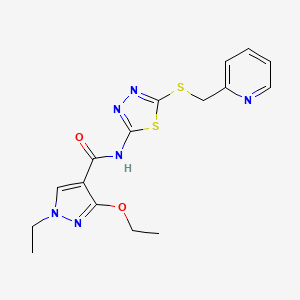

Research into sulfur-containing heterocyclic analogs related to this compound has revealed their potential antiproliferative activity against cancer cells. Specifically, studies on hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, indicating their promise in cancer therapy through mechanisms involving apoptosis stimulation and cell cycle arrest (Haridevamuthu et al., 2023).

特性

IUPAC Name |

N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c15-10(13-6-9-2-1-5-19-9)11(16)14-7-12(17)3-4-18-8-12/h1-2,5,17H,3-4,6-8H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZARWAOEIWDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C(=O)NCC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2686754.png)

![N-[4-[(2-Chloroacetyl)amino]-2-methylphenyl]furan-2-carboxamide](/img/structure/B2686770.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2686774.png)